4-Mercapto-2-pentanone
Overview
Description
4-Mercapto-2-pentanone: is an organic compound with the molecular formula C5H10OS . It is a ketone with a thiol group attached to the fourth carbon atom. This compound is known for its strong odor, which is often described as unpleasant and reminiscent of cat urine. Despite its odor, this compound is found in various natural settings, including certain foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercapto-2-pentanone can be synthesized through the addition of thiols to alkenes. One common method involves the reaction of 4-penten-2-one with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-2-pentanone undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-Mercapto-2-pentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in biological systems, particularly in the context of its odor and its presence in certain foods and beverages.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry, despite its strong odor, to impart specific sensory characteristics to products
Mechanism of Action
The mechanism of action of 4-Mercapto-2-pentanone involves its interaction with various molecular targets:
Molecular Targets: The thiol group can form covalent bonds with proteins and enzymes, affecting their function.
Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
- 4-Mercapto-4-methyl-2-pentanone
- 4-Methyl-4-mercaptopentan-2-one
- 4-Methyl-4-sulfanylpentan-2-one
Comparison: 4-Mercapto-2-pentanone is unique due to its specific structure and odor profile. While similar compounds may share the thiol and ketone functional groups, their molecular arrangements and resulting properties can differ significantly. For example, 4-Mercapto-4-methyl-2-pentanone has an additional methyl group, which can influence its reactivity and sensory characteristics .
Properties
IUPAC Name |
4-sulfanylpentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4(6)3-5(2)7/h5,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIPEWLRUGVKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919087 | |
Record name | 4-Sulfanylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Strong, pungent, meaty aroma | |
Record name | 4-Mercapto-2-pentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1658/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in ether and chloroform; insoluble in water, Soluble (in ethanol) | |
Record name | 4-Mercapto-2-pentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1658/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
92585-08-5 | |
Record name | 4-Mercapto-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92585-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercapto-2-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092585085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Sulfanylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MERCAPTO-2-PENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646NA32I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Mercapto-2-pentanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032376 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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